molecular formula C16H12O5 B1677767 Physcion CAS No. 521-61-9

Physcion

Cat. No.: B1677767
CAS No.: 521-61-9
M. Wt: 284.26 g/mol
InChI Key: FFWOKTFYGVYKIR-UHFFFAOYSA-N
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Description

Physcion (C₁₆H₁₂O₅), also known as parietin, is a naturally occurring anthraquinone derivative found in plants such as Rheum palmatum (Chinese rhubarb), lichens (Caloplaca spp.), and marine fungi (Microsporum spp.) . It exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities . Structurally, this compound features a 1,8-dihydroxy-3-methoxy-6-methylanthraquinone backbone, distinguishing it from other anthraquinones through its methoxy and methyl substituents (Figure 1A) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Physcion can be synthesized through various chemical routes. One common method involves the methylation of emodin, another anthraquinone derivative. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. The roots and stems of Rheum palmatum are commonly used. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as crystallization or chromatography . Another approach involves microbial fermentation combined with chemical post-treatment to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Physcion undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction of this compound can yield anthracene derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can have different pharmacological properties .

Scientific Research Applications

Physcion is an anthraquinone derivative found in traditional Chinese medicine, exhibiting a range of pharmacological properties, including laxative, hepatoprotective, anti-inflammatory, and anti-microbial activities . Recent studies have also highlighted its potential anticancer effects .

Anticancer Potential

This compound has demonstrated potential antitumor effects against various cancer cell lines . It can induce apoptosis, block cell cycle arrest, and suppress metastasis in human cancer cells .

Mechanisms of Action:

  • Apoptosis Induction: this compound can induce apoptotic and autophagic cell death in nasopharyngeal carcinoma cells by targeting Sp1, mediated by ROS/miR-27a/ZBTB10 signaling . It also induces apoptosis in HeLa cells .
  • Cell Cycle Arrest: this compound treatment results in the accumulation of cells in the G1 phase, with a corresponding decrease in the S and G2 phases . It modulates key molecules in cell cycle regulation by downregulating cyclin D1 and cyclin E levels and elevating p21 and p27 expression levels .
  • Mitochondrial Dysfunction: this compound inhibits the viability of HeLa cells through mitochondrial dysfunction, leading to progressive mitochondrial damage and changes in the membrane potential .
  • ROS Production: this compound increases the production of ROS in HeLa cells .
  • Autophagy Promotion: this compound promotes autophagy by increasing the level of LC3 protein .
  • Metabolic Modulation: this compound suppresses cancer cell proliferation and tumor growth by inhibiting 6-phosphogluconate dehydrogenase . It also enhances the sensitivity of hepatocellular carcinoma cells to sorafenib by enhancing miR-370 to suppress PIM1-promoted glycolysis .

Specific Cancer Types:

  • Cervical Cancer: this compound induces potential anticancer effects in cervical cancer cells by modifying autophagy and apoptosis .
  • Nasopharyngeal Carcinoma: this compound induces apoptotic and autophagic cell death in the nasopharyngeal carcinoma cell line CNE2 . It is a promising candidate for the treatment of human nasopharyngeal carcinoma .
  • Hepatocellular Carcinoma: this compound increases the sensitivity of hepatocellular carcinoma to sorafenib .
  • Breast Cancer: this compound blocks cell cycle progression and induces apoptosis in human breast cancer cells .
  • Colorectal Cancer: this compound potentially suppresses the metastasis of colorectal cancer .

Neuroprotective Effects

This compound mitigates LPS-induced neuroinflammation, oxidative stress, and memory impairments via TLR-4/NF-κB signaling in adult mice .

Mechanisms of Action:

  • TLR4 Signaling and Glial Cell Reactivity: this compound treatment prevents LPS-induced TLR4 signaling and glial cell reactivity in the mouse brain .
  • NF-κB and Inflammatory Cytokines: this compound inhibits the activation of NF-κB and inflammatory cytokines .
  • Oxidative Stress Reduction: this compound reduces LPS-induced oxidative stress in the mouse brain .
  • Synaptic Damage and Memory Impairments: this compound treatment improves LPS-induced synaptic damage and memory impairments .

Other Potential Applications

  • Optic Nerve Injury: this compound improves optic nerve injury in vitro by inhibiting the JAK2/STAT3 pathway .
  • Melanogenesis Inhibition: this compound significantly down-regulates the transcript levels of melanogenesis-related factors .

Improving Bioavailability

This compound has poor water solubility, which can be improved by producing nanoparticles using an antisolvent precipitation with a syringe pump (APSP) method . this compound nanoparticles have enhanced dissolution rate and improved antioxidant and cytotoxic potential .

This compound Nanoparticles Characterization:

  • Particle Size: The average size of this compound nanoparticles is around 110 to 195 nm .
  • FTIR Analysis: The chemical composition of this compound is unaffected by particle size reduction .

Data Table Summarizing this compound Applications

ApplicationCancer Type/ConditionMechanism of ActionModel SystemReference
AnticancerCervical CancerModifies autophagy, apoptosis, and induces oxidative changesHeLa cells
AnticancerNasopharyngeal CarcinomaInduces apoptotic and autophagic cell death by targeting Sp1, mediated by ROS/miR-27a/ZBTB10 signalingCNE2 cells, xenograft murine model
AnticancerHepatocellular CarcinomaEnhances miR-370 to suppress PIM1-promoted glycolysis, increasing sensitivity to sorafenibHCC cells
AnticancerBreast CancerBlocks cell cycle progression and induces apoptosisHuman breast cancer cells
AnticancerColorectal CancerSuppresses metastasisColorectal cancer cells
NeuroprotectiveLPS-Induced NeuroinflammationPrevents LPS-induced TLR4 signaling, inhibits NF-κB activation, reduces oxidative stress, and improves synaptic damage and memory impairmentsAdult mice
Optic Nerve InjuryOptic Nerve InjuryImproves optic nerve injury in vitro by inhibiting the JAK2/STAT3 pathwayHAPI cells treated with IFN-β
Melanogenesis InhibitionHyperpigmentationSignificantly down-regulates the transcript levels of melanogenesis-related factorsIn vitro studies
Improved BioavailabilityPoor water solubility of this compoundNanoparticle formation enhances dissolution rate and improves antioxidant and cytotoxic potentialIn vitro assays

Comparison with Similar Compounds

Structural Comparison with Similar Anthraquinones

Physcion belongs to the anthraquinone family, which includes chrysophanol (1,8-dihydroxy-3-methylanthraquinone) and emodin (1,3,8-trihydroxy-6-methylanthraquinone). Key structural and spectral differences are highlighted below:

Table 1: Structural and Spectral Properties of this compound vs. Chrysophanol and Emodin

Property This compound (3) Chrysophanol (1) Emodin (2)
Molecular Formula C₁₆H₁₂O₅ C₁₅H₁₀O₄ C₁₅H₁₀O₅
Molecular Weight 284 g/mol 254 g/mol 270 g/mol
Substitutions 3-OCH₃, 6-CH₃ 3-CH₃ 6-CH₃
¹³C-NMR (δC, ppm)* 56.0 (OCH₃) 21.6 (CH₃) 161.1 (C=O)
Bioactive Groups Methoxy, methyl Methyl Hydroxyl, methyl

*Data from ¹³C-NMR analysis in DMSO and CDCl₃ .

Key Insights :

  • Methoxy Group: this compound’s 3-methoxy group enhances lipophilicity compared to chrysophanol’s 3-methyl and emodin’s 3-hydroxyl groups, influencing membrane permeability and target binding .
  • Methyl Position: The 6-methyl group in this compound and emodin contributes to steric effects in enzyme interactions, while chrysophanol lacks this feature .

Pharmacological Comparison

Anticancer Mechanisms

  • This compound : Induces apoptosis in cancer cells (e.g., cervical HeLa, gastric SGC-7901) via ROS-dependent AMPK/GSK3β signaling and SOX2 suppression . Inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative pentose phosphate pathway, with an IC₅₀ of 2.1 μM .
  • Emodin : Activates caspase-3 and inhibits NF-κB, showing broader cytotoxicity but higher hepatotoxicity at high doses .
  • Chrysophanol: Blocks colon cancer proliferation via Wnt/β-catenin pathway inhibition but lacks significant ROS modulation .

Table 2: Comparative Anticancer Efficacy (In Vitro)

Compound Cell Line IC₅₀ (μM) Key Pathway Targeted
This compound HeLa 5.0 ROS/AMPK/GSK3β
Emodin SW620 10.2 Caspase-3/NF-κB
Chrysophanol HCT-116 25.4 Wnt/β-catenin

Antifungal and Plant Growth Effects

  • This compound : Inhibits powdery mildew in cucumbers and barley by upregulating thionin genes and reducing MDA (a lipid peroxidation marker) . However, it inhibits maize shoot growth by 19–26%, which is alleviated by chitosan oligosaccharide (COS) .
  • Chrysophanol: Synergizes with this compound against cucumber powdery mildew but lacks standalone growth inhibition effects in plants .

Functional Roles in Metabolic and Signaling Pathways

  • 6PGD Inhibition : this compound and its derivative S3 bind to 6PGD with Kd values of 1.8 μM and 0.9 μM, respectively, disrupting NADPH production in cancer cells .
  • BDNF-TrkB Modulation : this compound upregulates brain-derived neurotrophic factor (BDNF) in PC12 cells, counteracting corticosterone-induced apoptosis .
  • Vasodilation: Unlike emodin, this compound relaxes vascular smooth muscle via NO/cGMP signaling, independent of calcium channels .

Analytical and Extraction Comparisons

Table 3: Detection Methods for Anthraquinones in Polygonum multiflorum

Method LOD (this compound) Key Co-Detected Compounds Reference
HPLC-MS 0.00082 mg/L Emodin, Rhein
LC-MS/MS 0.008 mg/L Emodin
UHPLC-PDA 0.08 mg/L Aloe-emodin, Chrysophanol

This compound’s higher lipophilicity allows efficient extraction via dispersive solid-phase methods, whereas emodin requires polar solvents .

Biological Activity

Physcion, a naturally occurring anthraquinone, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the various mechanisms through which this compound exerts its effects, supported by case studies and research findings.

Overview of this compound

This compound is primarily extracted from several plants, including Rheum palmatum and Polygonum multiflorum. It is known for its laxative , hepatoprotective , anti-inflammatory , and antimicrobial properties. Recent studies have highlighted its potential as an anticancer agent, demonstrating the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

This compound's biological activities are mediated through several mechanisms:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells such as HeLa cells (cervical cancer) by activating caspases and disrupting mitochondrial function. This process involves:
    • Increased production of reactive oxygen species (ROS).
    • Inactivation of anti-apoptotic proteins like Bcl-2.
    • Changes in mitochondrial membrane potential (ΔΨm\Delta \Psi_m ) leading to cell death .
  • Cell Cycle Arrest : this compound also causes cell cycle arrest, preventing cancer cells from proliferating. This effect is linked to the modulation of various signaling pathways that regulate cell cycle progression .
  • Autophagy Induction : Recent findings suggest that this compound promotes autophagy, a cellular degradation process that can lead to cell death in cancer cells. The increase in autophagic vacuoles and the expression of LC3 protein are indicative of this process .
  • Anti-Metastatic Effects : this compound has been reported to suppress metastasis in various cancer models, providing a dual action of inhibiting tumor growth and preventing the spread of cancer cells .

Case Studies and Experimental Evidence

  • HeLa Cell Studies : In a study involving HeLa cells treated with varying concentrations of this compound (80 µM to 300 µM), significant apoptotic changes were observed, including chromatin condensation and nuclear fragmentation. The study also reported a notable increase in ROS production correlating with higher this compound concentrations .
  • Mechanistic Insights : A review article highlighted that this compound regulates multiple cellular signaling pathways involved in apoptosis and metastasis suppression. This includes modulation of microRNAs and transcription factors that are crucial for cancer cell survival .

Data Table: Summary of Biological Activities

ActivityMechanismReference
Induction of ApoptosisActivation of caspases, ROS production
Cell Cycle ArrestModulation of signaling pathways
Autophagy InductionIncreased LC3 expression
Anti-Metastatic EffectsSuppression of metastatic spread
Hepatoprotective PropertiesProtection against liver damage
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for assessing Physcion’s cytotoxic effects in cancer cell lines?

To evaluate this compound’s cytotoxicity, researchers should employ complementary techniques such as Western blotting (to measure apoptosis markers like caspase-3/9 activation) and FACS analysis (to quantify cell cycle arrest and apoptosis rates). For example, in HeLa cells, caspase-3/9 activation was observed at 1–10 μM via Western blot , while FACS analysis at 50–100 μM revealed dose-dependent antiproliferative effects . These methods should be validated with appropriate controls (e.g., untreated cells, reference drugs) and replicate experiments to ensure reproducibility.

Q. How can researchers design experiments to investigate this compound’s antimicrobial activity?

Experimental design should include:

  • Dose-response assays (e.g., 0.25–50 μg/mL) to establish minimum inhibitory concentrations (MICs).
  • Time-kill kinetics to assess bactericidal/fungicidal activity.
  • Combination studies with standard antibiotics to identify synergistic effects.
    Refer to chromatographic validation protocols (e.g., SPE–HPLC-UV) for quantifying this compound in microbial culture matrices . Include negative controls (solvent-only) and positive controls (known antimicrobial agents).

Q. What are the best practices for ensuring reproducibility in this compound-related studies?

  • Detailed reporting : Document compound purity (e.g., HPLC ≥95%), solvent systems, and incubation times (e.g., 24 h for HeLa cell assays) .
  • Standardized cell lines : Use authenticated cell lines (e.g., DU145 prostate cancer cells) and validate viability via MTT/CCK-8 assays .
  • Data sharing : Deposit raw data (e.g., Western blot images, FACS plots) in open repositories to facilitate peer validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s dose-dependent effects be resolved?

Contradictions (e.g., caspase activation at 1–10 μM vs. antiproliferative effects at 50–100 μM in HeLa cells ) may arise from:

  • Cell type specificity : Test multiple cell lines (e.g., DU145 vs. HeLa) to identify tissue-dependent responses.
  • Mechanistic divergence : Use transcriptomic profiling (RNA-seq) to distinguish apoptosis pathways (caspase-dependent) from necrosis (high-dose toxicity).
  • Temporal resolution : Conduct time-lapse experiments to differentiate acute vs. chronic effects.

Q. What strategies optimize this compound extraction and quantification in plant matrices?

  • SPE–HPLC-UV validation : Calibrate with spiked samples (0.25–5.00 μg/mL for this compound) and assess recovery rates (e.g., 92–105% in Rheum palmatum extracts) .
  • Cross-validate with LC-MS/MS to confirm specificity, especially in complex mixtures containing structurally similar anthraquinones (e.g., emodin, rhein).
  • Matrix-matched standards : Prepare calibration curves in the same plant extract background to mitigate matrix interference.

Q. How can researchers investigate this compound’s epigenetic regulatory mechanisms (e.g., miRNA modulation)?

  • miRNA profiling : Use qRT-PCR or next-gen sequencing to identify this compound-responsive miRNAs (e.g., miR-380-3p in DU145 cells ).
  • Functional validation : Employ miRNA mimics/inhibitors to confirm causality between miRNA expression (e.g., miR-380-3p upregulation) and phenotypic outcomes (G0/G1 arrest).
  • Pathway analysis : Integrate miRNA targets (e.g., cyclin D1) with transcriptomic data to map regulatory networks.

Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound?

  • PICO/PECO : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparator (control/standard drug), and Outcome (apoptosis rate) .
  • FINER criteria : Ensure questions are Feasible (e.g., measurable endpoints), Novel (mechanistic insights), Ethical (cell-based vs. in vivo models), and Relevant (therapeutic potential) .

Q. Data Analysis & Reporting

Q. How should researchers address variability in this compound’s bioactivity across studies?

  • Meta-analysis : Aggregate data from multiple studies (e.g., caspase activation in HeLa vs. DU145 cells ) to identify trends.
  • Sensitivity analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding variables (e.g., serum concentration in cell culture).
  • Transparent reporting : Disclose batch-to-batch variability in this compound sourcing and purity .

Q. What are the ethical considerations for translating this compound research into preclinical models?

  • Animal welfare compliance : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and sample size justification.
  • Conflict of interest disclosure : Declare funding sources (e.g., industry vs. academic grants) to mitigate bias .

Q. Tables for Key Findings

Study Focus Method Key Result Reference
Apoptosis in HeLa cellsWestern blotCaspase-3/9 activation at 1–10 μM
Cell cycle arrest (DU145)FACS analysisG0/G1 phase blockade at this compound-treated cells (P<0.01)
Chromatographic analysisSPE–HPLC-UVRecovery rate: 92–105% in Rheum palmatum

Properties

IUPAC Name

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKTFYGVYKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20200101
Record name Physcione
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Molecular Weight

284.26 g/mol
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CAS No.

521-61-9
Record name Physcion
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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